molecular formula C13H9FN2O3 B8798714 4-fluoro-N-(4-nitrophenyl)benzamide

4-fluoro-N-(4-nitrophenyl)benzamide

Cat. No.: B8798714
M. Wt: 260.22 g/mol
InChI Key: GSRATABOOOOTDV-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H9FN2O3 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

4-fluoro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9FN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17)

InChI Key

GSRATABOOOOTDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 19.83 gm (143.56 mMol) 4-nitroaniline in 150 mL dichloromethane and 12.9 mL (159.5 mMol) pyridine at 0° C. were slowly added 24.5 gm (154.8 mMol) 4-fluorobenzoyl chloride. The reaction mixture was then stirred for 15 minutes at 0° C., at which time the reaction mixture became homogeneous, and then for an hour at room temperature. To this mixture were then added 100 mL water and the solid which formed was collected by filtration. The filter cake was washed with hexane (80 mL) followed by water (100 mL) and it was then dried under vacuum at 60° C. to give 34.1 gm (91%) N-(4-fluorobenzoyl)-4-nitroaniline.
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 30.0 gm (0.217 mole) 4-nitroaniline in 225 mL dichloromethane were added 17.57 mL (0.217 mole) pyridine. The suspension was cooled to 0° C. and then 25.66 mL (0.217 mole) 4-fluorobenzoyl chloride were added slowly. Within 15 minutes the reaction mixture became homogeneous and was allowed to warm to room temperature. After an hour an additional 2.56 mL (21.7 mMol) 4-fluorobenzoyl chloride and 1.75 mL (21.7 mMol) pyridine were added and the reaction continued at room temperature for an additional hour. The reaction mixture was then washed with 200 mL water at which point a precipitate formed. The solid was filtered, washed with 100 mL hexane, washed with 200 mL water and dried under reduced pressure at 60° C. to give 56.6 gm (100%) of the desired compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
17.57 mL
Type
reactant
Reaction Step Two
Quantity
25.66 mL
Type
reactant
Reaction Step Three
Quantity
2.56 mL
Type
catalyst
Reaction Step Four
Quantity
1.75 mL
Type
catalyst
Reaction Step Four
Yield
100%

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